molecular formula C13H13N3O B8652235 3-[Cyano(morpholin-4-yl)methyl]benzonitrile

3-[Cyano(morpholin-4-yl)methyl]benzonitrile

Cat. No.: B8652235
M. Wt: 227.26 g/mol
InChI Key: PDWINUYFLWUCPE-UHFFFAOYSA-N
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Description

3-[Cyano(morpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C₁₃H₁₃N₃O. It is characterized by the presence of a cyano group, a morpholine ring, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl bromide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Cyano(morpholin-4-yl)methyl]benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives of the original compound .

Scientific Research Applications

3-[Cyano(morpholin-4-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and morpholine functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Cyano(4-morpholinyl)methyl]benzonitrile
  • 4-[Cyano(4-morpholinyl)methyl]benzonitrile
  • 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile

Uniqueness

3-[Cyano(morpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-[cyano(morpholin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C13H13N3O/c14-9-11-2-1-3-12(8-11)13(10-15)16-4-6-17-7-5-16/h1-3,8,13H,4-7H2

InChI Key

PDWINUYFLWUCPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-cyanobenzaldehyde (8.0 g, 61.0 mmol) was added morpholine (10.63 g, 122.0 mmol), p-toluenesulfonic acid (12.18 g, 64.05 mmol), and then a solution of potassium cyanide (3.97 g, 61.0 mmol) in 12mL water. The mixture was refluxed for 75 minutes then cooled to room temperature and partitioned between satd. sodium bicarbonate and methylene chloride. The aqueous portion was extracted with methylene chloride (1×), and the resulting organic portion washed with satd. sodium bisulfite (1×). The organic portion was dried over sodium sulfate and concentrated in vacuo. Crystallization from hot ethanol gave 3-[cyano(morpholin-4-yl)methyl]benzonitrile (11.83 g, 85%). LRMS m/z (M+H) Calcd: 228.3, found: 228.1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.63 g
Type
reactant
Reaction Step One
Quantity
12.18 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

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